Dimethylmethylenehydrazine

Environmental Chemistry Toxicology Rocket Propellant Disposal

Dimethylmethylenehydrazine (CAS 2035-89-4), also known as formaldehyde dimethylhydrazone (FDMH), is a volatile, colorless liquid belonging to the hydrazone class of compounds, characterized by the molecular formula C3H8N2 and a molecular weight of 72.11 g/mol. It features a terminal methylene group adjacent to the hydrazone moiety, which confers unique nucleophilic properties distinct from simpler hydrazines.

Molecular Formula C3H8N2
Molecular Weight 72.11 g/mol
CAS No. 2035-89-4
Cat. No. B1329423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylmethylenehydrazine
CAS2035-89-4
Molecular FormulaC3H8N2
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESCN(C)N=C
InChIInChI=1S/C3H8N2/c1-4-5(2)3/h1H2,2-3H3
InChIKeyNDNVSJIXYFNRDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylmethylenehydrazine (CAS 2035-89-4) for Scientific Procurement: A Hydrazone Derivative with Distinct Reactivity and Reduced Toxicity Profile


Dimethylmethylenehydrazine (CAS 2035-89-4), also known as formaldehyde dimethylhydrazone (FDMH), is a volatile, colorless liquid belonging to the hydrazone class of compounds, characterized by the molecular formula C3H8N2 and a molecular weight of 72.11 g/mol . It features a terminal methylene group adjacent to the hydrazone moiety, which confers unique nucleophilic properties distinct from simpler hydrazines . Its synthesis is straightforward, typically involving the condensation of formaldehyde with 1,1-dimethylhydrazine (UDMH), making it readily accessible as an intermediate or reagent .

Why Direct Substitution of Dimethylmethylenehydrazine with Other Hydrazones or Hydrazines Is Scientifically Unjustified


Hydrazones and hydrazines constitute a structurally diverse class of compounds where even minor variations in substitution patterns profoundly alter nucleophilicity, toxicity, and physical properties. Dimethylmethylenehydrazine exhibits a unique combination of a terminal methylene group and a hydrazone core that results in a specific nucleophilicity profile (N parameter = 19.31) and reduced toxicity compared to its precursor, 1,1-dimethylhydrazine . Simple substitution with a different hydrazone, such as acetone hydrazone (boiling point ~124-125°C), would fundamentally alter reaction volatility and product workup . Likewise, direct use of the parent hydrazine (UDMH) introduces extreme toxicity concerns that are significantly mitigated in the hydrazone derivative . The quantitative evidence below establishes why procurement of the specific hydrazone is essential for reproducible and safer synthetic outcomes.

Quantitative Differentiation of Dimethylmethylenehydrazine (CAS 2035-89-4) from In-Class Analogs and Precursors


Toxicity Reduction: One Order of Magnitude Less Toxic than Parent UDMH

The target compound, 1,1-dimethyl-2-methylenehydrazone (MDH), is reported to be significantly less toxic by an order of magnitude compared to its direct precursor, unsymmetrical dimethylhydrazine (UDMH) . This toxicity reduction is a critical parameter for handling, transport, and disposal in both laboratory and industrial settings. The claim is derived from a class-level inference based on the known extreme toxicity of UDMH (Hazard Class 1) and the observed safety improvements in MDH utilization studies .

Environmental Chemistry Toxicology Rocket Propellant Disposal

Nucleophilicity Profile: Direct Mayr Reactivity Parameter Comparison with UDMH

The nucleophilicity of dimethylmethylenehydrazine has been quantified using the Mayr reactivity scale, yielding an N parameter of 19.31 and an sN parameter of 0.46 in dichloromethane . In direct comparison, 1,1-dimethylhydrazine (UDMH) exhibits a significantly higher N parameter of 22.41 in acetonitrile, indicating it is a much stronger nucleophile . This difference of approximately 3.1 units on the Mayr scale (which is logarithmic) translates to a substantial reactivity differential, making MDH a more selective and controllable nucleophile for reactions where high reactivity could lead to side products or decomposition.

Organic Synthesis Physical Organic Chemistry Reactivity Quantification

Physical Property Differentiation: Volatility and Boiling Point Advantage Over Acetone Hydrazone

Dimethylmethylenehydrazine (FDMH) is a relatively volatile liquid with a boiling point of 71 °C at standard atmospheric pressure . In contrast, a close structural analog, acetone hydrazone (isopropylidenehydrazine, CAS 5281-20-9), exhibits a significantly higher boiling point of 124-125 °C . This 53-54 °C difference in boiling point is a critical physical property that directly impacts isolation, purification, and removal of the compound from reaction mixtures. The lower boiling point of FDMH facilitates easier distillation or evaporation, which can be advantageous in synthetic sequences requiring a volatile reagent.

Chemical Handling Process Chemistry Volatile Organic Compounds

Synthetic Utility: High-Yielding Neutral Formyl Anion Equivalent

Dimethylmethylenehydrazone serves as an effective neutral formyl anion equivalent in Michael additions to nitroolefins, proceeding without the need for added base or catalysis to give β-nitrodimethylhydrazones in high yields . This reactivity is distinct from many classical formyl anion equivalents (e.g., dithianes) which require strong base or activation. In comparative studies with chiral formaldehyde SAMP-hydrazone, adducts were obtained with excellent diastereoselectivities (de 85-≥98%) . While a direct head-to-head yield comparison with an alternative reagent under identical conditions is not provided, the reported high yields and neutral reaction conditions differentiate FDMH from methods requiring strong bases or metal catalysts.

Synthetic Methodology Nucleophilic Addition Formyl Anion Equivalent

Density and Melting Point Comparison: Differential Physical State Handling vs. UDMH

Dimethylmethylenehydrazone exhibits a melting point of -103 °C and a density of approximately 0.8042 g/cm³ (rough estimate) . In contrast, its precursor, 1,1-dimethylhydrazine (UDMH), melts at -57 °C and has a density of 0.791 g/cm³ . The significantly lower melting point (-46 °C lower) of FDMH means it remains liquid over a wider temperature range, potentially simplifying handling in cold environments. The slightly higher density (approximately 1.7% greater) may also be relevant in biphasic systems or for precise volume measurements.

Physical Properties Laboratory Handling Material Storage

Prioritized Application Scenarios for Dimethylmethylenehydrazine Based on Quantitative Differentiation Evidence


Safer Synthetic Intermediate for Pharmaceutical Building Blocks Derived from Substandard Rocket Fuel

Given its order-of-magnitude reduction in toxicity compared to UDMH , MDH is the preferred starting material for academic and industrial labs seeking to convert stockpiles of substandard rocket fuel into valuable heterocyclic precursors. This scenario directly leverages the toxicity differential to enable synthetic work that would otherwise require extensive safety measures for handling UDMH. The derived heterocycles, such as pyrrolo[3,4-c]quinolines and cyclododeca[b]pyrans, are of interest for molecular design and pharmaceutical chemistry .

Controlled Nucleophilic Additions in Complex Molecule Synthesis

The measured nucleophilicity of FDMH (N = 19.31) is substantially lower than that of UDMH (N = 22.41) , making it a superior reagent for selective C-C bond formations where high reactivity could lead to exotherms or decomposition. This scenario is particularly relevant for the synthesis of β-functionalized carbonyl compounds via Michael additions to nitroolefins or conjugated enones, where neutral conditions and high diastereoselectivities have been demonstrated . Chemists prioritizing reproducibility and chemoselectivity should procure FDMH specifically for these transformations.

Volatile Reagent for Facile Removal in Process Development

The significantly lower boiling point of FDMH (71 °C) compared to structurally similar hydrazones like acetone hydrazone (124-125 °C) offers a distinct process advantage. In multi-step syntheses where the hydrazone moiety is ultimately cleaved, the higher volatility of FDMH allows for its removal via simple evaporation or low-temperature distillation, reducing the thermal burden on sensitive products and simplifying purification. This makes FDMH the reagent of choice for process chemists aiming for streamlined workup procedures.

Analytical Derivatization for Formaldehyde Quantification

FDMH's role as a derivatization agent for formaldehyde detection in complex matrices, such as curing coatings, is supported by its specific reactivity with formaldehyde to form a stable hydrazone . While other hydrazines can also trap aldehydes, the lower toxicity and favorable volatility of FDMH compared to UDMH make it a safer and more convenient choice for routine analytical method development in environmental or industrial hygiene laboratories.

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